Ortho-Bromo vs. Ortho-Ethoxy Substitution: Lipophilicity and Hydrogen-Bonding Capacity Comparison
The target compound (CAS 1421467-15-3) possesses an ortho-bromo substituent on the benzamide ring, which contrasts with the ortho-ethoxy group in the closest cataloged analog N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxybenzamide (CAS 1421462-80-7). The bromine atom contributes higher molecular weight (360.2 vs. 325.4 g/mol), increased heavy atom count (22 vs. 24 for ethoxy analog if considering O atoms, but bromine's larger van der Waals radius of 1.85 Å vs. oxygen's 1.52 Å alters steric bulk), and distinct halogen-bonding potential absent in the ethoxy congener [1]. The computed XLogP3-AA of 3.3 for the target compound reflects the lipophilic contribution of the bromine atom, whereas the ethoxy analog bearing a polar ether oxygen is expected to exhibit lower lipophilicity [1].
| Evidence Dimension | Molecular weight, lipophilicity (XLogP3-AA), hydrogen bond acceptor count, and halogen-bonding capacity |
|---|---|
| Target Compound Data | MW 360.2 g/mol; XLogP3-AA 3.3; H-bond acceptors 2; H-bond donors 2; contains ortho-Br capable of halogen bonding [1] |
| Comparator Or Baseline | N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxybenzamide (CAS 1421462-80-7): MW 325.4 g/mol; H-bond acceptors 3; no halogen atom; C20H23NO3 |
| Quantified Difference | ΔMW = +34.8 g/mol (target heavier); ΔH-bond acceptor count = -1 (target lacks ether oxygen); bromine enables halogen-bond donor interactions absent in comparator |
| Conditions | Computed physicochemical properties from PubChem (target) and Chemsrc (comparator); XLogP3-AA derived via PubChem 2025.09.15 release |
Why This Matters
The ortho-bromo substituent confers distinct lipophilicity and halogen-bonding potential relative to the ethoxy analog, which directly impacts membrane permeability, metabolic stability, and protein-ligand binding mode—parameters critical for selecting the correct compound in RIPK2-targeted or other biochemical screening cascades.
- [1] PubChem Compound Summary CID 71788785: 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71788785 (accessed 2026-04-29). View Source
